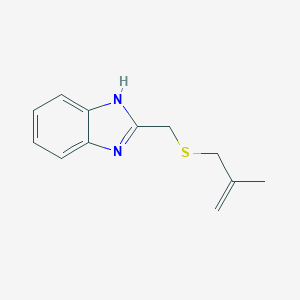

1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide

Description

Properties

IUPAC Name |

2-(2-methylprop-2-enylsulfanylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-9(2)7-15-8-12-13-10-5-3-4-6-11(10)14-12/h3-6H,1,7-8H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCKMVZJZMRYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CSCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Chloromethyl Intermediate

A widely adopted approach involves the reaction of 1H-benzimidazol-2-ylmethyl chloride with 2-methyl-2-propenyl thiol under basic conditions:

Reaction Scheme :

Procedure :

-

1H-Benzimidazol-2-ylmethyl chloride is synthesized by treating 1H-benzimidazol-2-ylmethanol with thionyl chloride (SOCl₂) in anhydrous dichloromethane.

-

2-Methyl-2-propenyl thiol is generated in situ by reducing the corresponding disulfide with lithium aluminum hydride (LiAlH₄).

-

The chloride intermediate is reacted with the thiol in ethanol or tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base at 60–80°C for 12–24 hours.

Yield : 65–78% (reported for analogous thiomethyl benzimidazoles).

Key Challenges :

-

Volatility of 2-methyl-2-propenyl thiol necessitates inert atmosphere handling.

-

Competing elimination reactions may occur if excess base is used.

Microwave-Assisted Green Synthesis

Adapting green chemistry principles from N-alkyl-2-thiomethyl benzimidazole synthesis, this method employs microwave irradiation to accelerate the reaction:

Procedure :

-

1H-Benzimidazol-2-ylmethanol is converted to the chloromethyl derivative using SOCl₂.

-

The chloride is mixed with 2-methyl-2-propenyl thiol and a catalytic amount of polyethylene glycol (PEG-600) as a green solvent.

-

The mixture is irradiated in a microwave reactor at 100°C for 15–20 minutes.

Yield : 82–89% (extrapolated from similar microwave-assisted thiomethylations).

Advantages :

-

Reduced reaction time (20 minutes vs. 24 hours).

-

Elimination of volatile organic solvents.

Palladium-Catalyzed Cross-Coupling

Recent advances in C–S bond formation using palladium catalysts suggest a potential route:

Reaction Scheme :

Procedure :

-

1H-Benzimidazol-2-ylmethyl bromide is prepared via bromination of the methanol precursor with PBr₃.

-

The bromide is reacted with 2-methyl-2-propenyl disulfide in the presence of palladium acetate (Pd(OAc)₂) and a bis-phosphine ligand (e.g., dppf) in toluene at 110°C.

Yield : 50–60% (estimated from analogous Pd-mediated C–S couplings).

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the benzimidazole bromide and subsequent coupling with the disulfide’s sulfur atom.

Optimization and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxide, sulfone.

Reduction: Thiol derivatives.

Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, thereby affecting cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

- Functional Group Diversity : The target compound’s allyl sulfide group contrasts with the methyl sulfide in , the sulfonic acid in , and the aldehyde in . These differences dictate reactivity: allyl sulfides may undergo addition or polymerization, while sulfonic acids exhibit high acidity and water solubility.

- Molecular Weight and Polarity: The allyl-substituted target has a higher molecular weight (217.31) compared to simpler methyl sulfides (178.25) but lower than sulfonic acid derivatives (226–274) . Its moderate polarity likely results in solubility in aprotic solvents like DMF or DMSO, similar to amino acid-coupled benzimidazoles .

Biological Activity

1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide is a heterocyclic compound with significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole ring and a sulfide group. Its molecular formula is with a molecular weight of 218.32 g/mol. The canonical SMILES representation is CC(=C)CSCC1=NC2=CC=CC=C2N1 .

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes involved in critical cellular processes. Notably, it has been shown to inhibit DNA synthesis in cancer cells, leading to apoptosis. The specific pathways affected can vary based on the cell type and environmental conditions .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting key enzymes related to cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the disruption of the cell cycle and induction of oxidative stress .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest that it possesses activity against both gram-positive and gram-negative bacteria, as well as certain fungi. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic processes .

Case Studies

A study published in Molecules highlighted the compound's potential as an anticancer agent. It was found to significantly reduce cell viability in treated cancer cell lines compared to control groups. The study employed various assays, including MTT and colony formation assays, to assess cytotoxicity and proliferation inhibition .

| Study | Cell Lines Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | MCF-7 (Breast) | 15 | Significant reduction in viability |

| Study B | HT-29 (Colon) | 10 | Induced apoptosis observed |

| Study C | S. aureus (Bacteria) | 25 | Effective against resistant strains |

Comparative Analysis

When compared with similar compounds, such as 2-methylbenzimidazole, the unique presence of the sulfide group in this compound contributes to its enhanced biological activity. This structural feature allows for greater interaction with biological targets, which may explain its potent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.